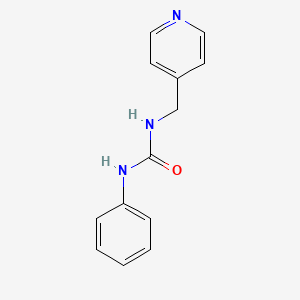

1-Phenyl-3-(pyridin-4-ylmethyl)urea

Descripción

Contextualization of Urea (B33335) Derivatives in Medicinal Chemistry and Materials Science

Urea derivatives form a cornerstone of modern medicinal chemistry and materials science due to their unique structural and functional properties. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile hydrogen bond donor and acceptor. This allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors, making them privileged structures in drug design. researchgate.netnih.govevitachem.commdpi.com A vast number of clinically approved drugs and compounds in development for treating a wide array of diseases, including cancer, HIV, and diabetes, incorporate a urea moiety to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netevitachem.com

In materials science, the same hydrogen-bonding capability of the urea group is exploited to create self-assembling supramolecular structures. mdpi.com These can lead to the formation of well-ordered materials like supramolecular polymers and gels. mdpi.com The predictable and robust nature of the hydrogen bonds in urea derivatives makes them ideal building blocks for designing functional materials with tailored properties.

Rationale for Investigating the 1-Phenyl-3-(pyridin-4-ylmethyl)urea Scaffold

The specific architecture of this compound provides a compelling basis for its scientific investigation. The scaffold combines three key components:

The Phenyl-Urea Moiety : This core structure is a well-established pharmacophore in many biologically active compounds. It acts as a rigid linker that can orient substituent groups in a defined three-dimensional space, facilitating interactions with biological macromolecules.

The Methylene (B1212753) Bridge : The flexible methylene (-CH2-) linker connecting the pyridine (B92270) ring to the urea nitrogen provides a degree of conformational freedom, allowing the pyridyl group to adopt various orientations to optimize binding with a target.

The combination of these features in this compound suggests its potential as a candidate for biological screening, particularly in areas where phenyl-urea and pyridine derivatives have shown promise, such as in the development of kinase inhibitors for cancer therapy. mdpi.com

Overview of Research Trajectories for the Compound and its Direct Structural Analogs

While extensive, peer-reviewed research focused solely on this compound is limited, its availability as a research chemical and the broader interest in its structural class indicate its potential for future studies. evitachem.com Current research trajectories for closely related phenyl-pyridinyl-urea derivatives are predominantly in the field of oncology.

Studies on analogous compounds, where the position of the nitrogen in the pyridine ring is varied or where substitutions are made on the phenyl ring, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com For instance, derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have been synthesized and evaluated as potential anticancer agents, showing inhibitory effects on cancer cell growth. nih.gov Research in this area often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR), which helps in identifying the key molecular features responsible for their biological effects. nih.govmdpi.com It is therefore anticipated that future research on this compound will likely involve its synthesis and evaluation as a potential therapeutic agent, possibly as an inhibitor of specific kinases involved in cancer progression.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling and application in research.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 35017-43-7 |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is a straightforward chemical transformation.

General Synthetic Route

The most common and direct method for the synthesis of this compound involves the reaction of phenyl isocyanate with 4-(aminomethyl)pyridine.

Reaction Scheme:

In this reaction, the nucleophilic primary amine of 4-(aminomethyl)pyridine attacks the electrophilic carbonyl carbon of phenyl isocyanate, leading to the formation of the urea linkage. The reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the isocyanate.

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBHWDRNHXYUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308444 | |

| Record name | 1-Phenyl-3-pyridin-4-ylmethyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35017-43-7 | |

| Record name | NSC204135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-pyridin-4-ylmethyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-(4-PYRIDYLMETHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of the 1 Phenyl 3 Pyridin 4 Ylmethyl Urea Framework and Analogs

Elucidation of Molecular Conformation via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the constitution of 1-Phenyl-3-(pyridin-4-ylmethyl)urea and reveal critical details about its conformational preferences in the solid state.

Detailed Research Findings:

A single-crystal X-ray diffraction analysis of this compound would be expected to yield a wealth of structural information. Key parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form would confirm the expected urea (B33335) linkage, the planarity of the phenyl ring, and the geometry of the pyridinylmethyl group.

Hydrogen Bonding: The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O). X-ray crystallography would identify both intramolecular and intermolecular hydrogen bonds, which are crucial in dictating the crystal packing and influencing the compound's physical properties. For instance, it would be expected to observe hydrogen bonding between the urea's N-H protons and the pyridinyl nitrogen atom or the carbonyl oxygen of neighboring molecules.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value Range/Type | Significance |

| Crystal system | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the crystal. |

| Space group | e.g., P2₁/c, Pbca | Describes the symmetry operations within the unit cell. |

| a, b, c (Å) | 5-20 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90° or other | Angles of the unit cell. |

| Volume (ų) | 500-2000 | Volume of the unit cell. |

| Z | 2, 4, 8, etc. | Number of molecules per unit cell. |

| C-N (urea) bond length | ~1.33-1.38 Å | Indicates the partial double bond character typical of amide-like bonds. |

| C=O (urea) bond length | ~1.23-1.25 Å | Confirms the presence of the carbonyl group. |

| N-H···N/O H-bond distance | ~2.8-3.2 Å | Evidence of intermolecular interactions that stabilize the crystal structure. |

Solution-State Structural Analysis using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about its structure and dynamics in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

Detailed Research Findings:

¹H NMR Spectroscopy: A proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal would indicate its electronic environment. For instance, the aromatic protons of the phenyl and pyridine (B92270) rings would appear in the downfield region (typically 7.0-8.5 ppm), while the methylene (B1212753) (-CH₂-) protons would be found further upfield. The protons of the urea N-H groups would likely appear as broad signals whose chemical shift could be dependent on the solvent and concentration. Spin-spin coupling between adjacent protons would lead to characteristic splitting patterns (e.g., doublets, triplets), which would help to establish the connectivity of the molecule.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would be particularly deshielded, appearing at a high chemical shift (e.g., >150 ppm). The aromatic carbons would have signals in the 110-150 ppm range, while the methylene carbon would be observed at a much lower chemical shift.

Expected ¹H NMR Data Table for this compound (in CDCl₃):

| Protons | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine (α-H) | ~8.5 | Doublet | 2H | Protons at C2', C6' |

| Pyridine (β-H) | ~7.3 | Doublet | 2H | Protons at C3', C5' |

| Phenyl (ortho-H) | ~7.4 | Doublet | 2H | Protons at C2, C6 |

| Phenyl (meta-H) | ~7.3 | Triplet | 2H | Protons at C3, C5 |

| Phenyl (para-H) | ~7.0 | Triplet | 1H | Proton at C4 |

| Urea (NH-phenyl) | ~8.0-9.0 | Singlet | 1H | N-H adjacent to Ph |

| Urea (NH-CH₂) | ~6.0-7.0 | Triplet | 1H | N-H adjacent to CH₂ |

| Methylene (-CH₂-) | ~4.5 | Doublet | 2H | -CH₂- |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and can also provide structural information through analysis of fragmentation patterns.

Detailed Research Findings:

Molecular Ion Peak: Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₃N₃O, the calculated monoisotopic mass is 227.1059 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million, providing strong evidence for the elemental composition.

Fragmentation Pattern: With higher energy ionization methods like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule would break apart in a predictable manner. Expected fragmentation pathways for this compound would include:

Cleavage of the benzylic C-N bond, leading to the formation of a pyridinylmethyl cation (m/z 92) or a related fragment.

Formation of a phenylisocyanate fragment (m/z 119) through rearrangement and cleavage.

Loss of isocyanic acid (HNCO) from the parent ion.

Analysis of these fragments would allow for the piecemeal reconstruction of the molecular structure, further corroborating the identity of the compound.

Expected Mass Spectrometry Data for this compound:

| Ion | Calculated m/z | Technique | Significance |

| [M+H]⁺ | 228.1137 | ESI-HRMS | Confirms the molecular weight and formula. |

| [C₇H₇N₂O]⁺ | 135.0558 | EI/MS/MS | Fragment corresponding to [phenylurea-H]⁺. |

| [C₆H₅NCO]⁺ | 119.0371 | EI/MS/MS | Phenylisocyanate fragment. |

| [C₆H₈N]⁺ | 94.0657 | EI/MS/MS | Pyridinylmethyl cation fragment. |

Computational Chemistry and Theoretical Modeling of the 1 Phenyl 3 Pyridin 4 Ylmethyl Urea Framework

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties.

Electronic Structure and Reactivity Descriptors

A DFT analysis of 1-Phenyl-3-(pyridin-4-ylmethyl)urea would involve calculating the molecule's ground-state electron density to determine its electronic structure. From this, a host of chemical reactivity descriptors can be derived. These descriptors help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Key electronic properties that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated from the HOMO and LUMO energies, respectively, providing further insight into the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

While specific data for this compound is unavailable, a study on the closely related compound, 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea, utilized DFT calculations to understand its isomeric forms. This illustrates how DFT can be applied to this class of compounds to elucidate their structural and energetic properties.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (a.u.) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.25 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 0.20 | Chemical reactivity and stability |

| Ionization Potential | IP | 0.25 | Energy required to remove an electron |

| Electron Affinity | EA | 0.05 | Energy released upon gaining an electron |

| Electronegativity | χ | 0.15 | Power to attract electrons |

| Chemical Hardness | η | 0.10 | Resistance to change in electron distribution |

| Global Softness | S | 10.0 | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Prediction of Adsorption Centers and Interaction Sites

DFT calculations are instrumental in identifying the most likely sites on a molecule for adsorption and other intermolecular interactions. By analyzing the local reactivity descriptors, one can pinpoint specific atoms or functional groups that are prone to certain types of interactions.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, this would likely highlight the nitrogen and oxygen atoms of the urea (B33335) group and the nitrogen atom of the pyridine (B92270) ring as potential sites for electrophilic attack, and regions of the phenyl and pyridinyl rings for nucleophilic attack.

Local Softness and Philicity: These are related local reactivity descriptors that provide a more nuanced understanding of the reactive sites.

The urea moiety (-NH-CO-NH-) is rich in hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridine ring's nitrogen atom is also a potential hydrogen bond acceptor. DFT calculations would quantify the partial atomic charges on these atoms, confirming their roles in forming intermolecular hydrogen bonds, which are critical for adsorption processes and biological activity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system.

Investigation of Molecular Interactions and Adsorption Mechanisms

MD simulations could be employed to study the interaction of this compound with a surface or a biological macromolecule. For instance, to study its potential as a corrosion inhibitor, one could simulate the molecule in a solvent and in contact with a metal surface. The simulation would track the trajectory of the molecule and analyze how it approaches and adsorbs onto the surface.

Key insights from such a simulation would include:

Adsorption Energy: The strength of the interaction between the molecule and the surface.

Binding Orientation: The preferred orientation of the molecule on the surface, revealing which functional groups are interacting most strongly.

Radial Distribution Functions: To understand the structuring of the solvent around the molecule and the molecule's proximity to the surface.

Simulation of Conformational Dynamics

This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations in a solvent would reveal the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used in the field of drug design to predict the binding mode of a small molecule ligand to a protein target.

If a biological target for this compound were to be investigated, molecular docking would be the first step. The process involves:

Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank.

Generating a 3D conformation of this compound.

Using a docking program to systematically explore possible binding poses of the ligand within the active site of the protein.

Scoring the poses based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues. This would form a hypothesis about its mechanism of action that could be tested experimentally. For instance, docking studies on other urea-based compounds have often shown the urea moiety forming crucial hydrogen bonds with the protein backbone.

Prediction of Ligand-Target Interactions

The prediction of how this compound interacts with protein targets is crucial for understanding its potential biological activity. This is typically achieved through molecular docking simulations, which model the binding of a ligand to the active site of a protein.

For the broader class of diaryl ureas, it has been observed that these compounds engage in a variety of nonbonded interactions with their protein targets. A comprehensive analysis of diaryl urea-protein complexes from the Protein Data Bank (PDB) revealed that hydrogen bonding is a primary mode of interaction. Additionally, π-π stacking interactions between the aromatic rings of the urea derivative and aromatic residues of the protein (such as phenylalanine, tyrosine, and tryptophan) are significant contributors to binding affinity. The phenyl and pyridinyl rings of this compound would be expected to participate in such interactions.

In studies of related pyridin-2-yl urea derivatives targeting ASK1 kinase, molecular docking has been used to predict plausible binding modes. mdpi.com These studies highlight the importance of the urea group in forming hydrogen bonds with the protein backbone. For instance, in a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as potential BRAF inhibitors, molecular docking simulations showed that the NH groups of the urea structure form hydrogen bonds with amino acid residues like GLU501, and the nitrogen atom on the pyridine ring can interact with residues such as THR529. nih.gov

Furthermore, research on phenyl-urea based inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus has utilized in silico docking to model ligand interactions. nih.gov These models indicate that the urea tail region is critical for the majority of the predicted interactions with the protein. Although these studies are on different molecules, they provide a framework for hypothesizing the likely interactions of this compound. The phenyl and pyridin-4-ylmethyl groups would likely occupy hydrophobic pockets and form van der Waals and π-based interactions, while the central urea core would establish key hydrogen bonds.

Pharmacological and Biological Research Paradigms of 1 Phenyl 3 Pyridin 4 Ylmethyl Urea Derivatives Excluding Human Clinical Data

Anti-proliferative and Anti-cancer Activities (In Vitro Studies)

Derivatives of 1-Phenyl-3-(pyridin-4-ylmethyl)urea have demonstrated significant potential as anti-proliferative and anti-cancer agents in preclinical research. These compounds have been the subject of numerous in vitro studies to evaluate their efficacy against various cancer cell lines and to understand their mechanisms of action.

Evaluation against Cancer Cell Lines (e.g., A549, HCT-116, PC-3)

A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed, synthesized, and evaluated for their in vitro anti-proliferative activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. nih.gov The majority of these compounds showed significant anti-proliferative effects on all tested cell lines. nih.gov Notably, the derivative 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) was identified as the most potent compound against all three cell lines, with IC₅₀ values of 1.53 ± 0.46, 1.11 ± 0.34, and 1.98 ± 1.27 μM, respectively, surpassing the efficacy of the positive control, sorafenib. nih.gov

Another study focused on a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were also tested against A549, HCT-116, and PC-3 cancer cell lines. nih.gov The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) demonstrated the most potent inhibitory activity, with IC₅₀ values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, which were comparable to sorafenib. nih.gov

Furthermore, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the National Cancer Institute's (NCI) 60 human cancer cell lines. mdpi.comresearchgate.net Compounds with a 4-hydroxymethylpiperidine moiety attached to the core structure exhibited broad-spectrum anti-proliferative activity. mdpi.comresearchgate.net Two compounds, 5a and 5d, were particularly effective, showing superior potency to paclitaxel (B517696) in 21 different cancer cell lines, especially renal and melanoma cell lines. mdpi.comresearchgate.net They were also more potent than gefitinib (B1684475) in 38 and 34 cancer cell lines, respectively, with notable activity against colon, breast, and melanoma cancer cell lines. mdpi.comresearchgate.net

A study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives revealed that compounds with a 1-methylpiperidin-4-yl group had excellent activities against A549, MCF7 (breast cancer), HCT116, and PC3 cell lines, with minimal activity against the normal human liver cell line HL7702. nih.gov Compounds 9b and 9d, in particular, showed potent activity against all four cancer cell lines, with IC₅₀ values under 5 μM. nih.gov

Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 (Lung) | 1.53 ± 0.46 | nih.gov |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | HCT-116 (Colorectal) | 1.11 ± 0.34 | nih.gov |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | PC-3 (Prostate) | 1.98 ± 1.27 | nih.gov |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung) | 2.39 ± 0.10 | nih.gov |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | HCT-116 (Colorectal) | 3.90 ± 0.33 | nih.gov |

| Compound 5a | Colon KM12 | 1.25 | mdpi.com |

| Compound 5a | CNS SNB-75 | 1.26 | mdpi.com |

| Compound 5a | Melanoma MDA-MB-435 | 1.41 | mdpi.com |

| Compound 5a | Melanoma SK-MEL-28 | 1.49 | mdpi.com |

| Compound 5a | Renal A498 | 1.33 | mdpi.com |

| Compound 5d | Non-small cell lung cancer EKVX | 1.72 | mdpi.com |

| Compound 5d | Non-small cell lung cancer H522 | 1.73 | mdpi.com |

| Compound 5d | Colon COLO 205 | 1.65 | mdpi.com |

| Compound 5d | Melanoma SK-MEL-5 | 1.63 | mdpi.com |

| Compound 5d | Renal A498 | 1.26 | mdpi.com |

| Compound 9b | A549, MCF7, HCT116, PC3 | < 5 | nih.gov |

| Compound 9d | A549, MCF7, HCT116, PC3 | < 5 | nih.gov |

Elucidation of Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest

The anti-cancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov

Further investigation into the cellular mechanisms of the potent derivative, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i), revealed that it could induce apoptosis in A549 cells in a concentration-dependent manner. nih.gov Flow cytometry analysis also demonstrated that this compound arrests the cell cycle at the G1 phase. nih.gov

Similarly, studies on other anti-cancer agents have shown that the induction of apoptosis is a key mechanism. usda.gov For instance, iberin (B1674146) has been shown to induce apoptosis in human neuroblastoma cells, which was associated with the activation of caspase-9, caspase-3, and PARP. usda.gov In another example, lead nitrate (B79036) was found to inhibit the proliferation of human leukemia (HL-60) cells by inducing DNA damage, arresting the cell cycle at the G0/G1 checkpoint, and triggering apoptosis through caspase-3 activation. nih.gov These examples highlight a common strategy in cancer therapy: targeting the cell's life cycle and death pathways. nih.govusda.govnih.gov

Kinase Inhibition Potentials (e.g., KDR Kinase, BRAF)

The anti-cancer properties of some this compound derivatives are linked to their ability to inhibit specific kinases, which are enzymes that play a crucial role in cell signaling and growth.

Derivatives of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea have been identified as potential BRAF inhibitors. nih.gov BRAF is a serine-threonine kinase in the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers, including melanoma. nih.gov The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u), which showed significant anti-proliferative activity, is considered a promising candidate for further research as a BRAF inhibitor. nih.gov Other research has also focused on developing potent BRAF inhibitors based on different chemical scaffolds. nih.gov

In the context of chronic myeloid leukemia (CML), a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized as receptor tyrosine kinase inhibitors. nih.gov One compound from this series demonstrated potent activity against the human CML cell line K562 and was found to exert its effect by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway. nih.gov

Enzyme and Receptor Modulatory Activities

In addition to their anti-cancer activities, derivatives of this compound have been investigated for their ability to modulate the activity of specific enzymes and receptors involved in various physiological processes.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its activation is a potential therapeutic strategy for diseases associated with low NAD+ levels, such as metabolic disorders and neurodegeneration. researchgate.netnih.gov

Several urea-containing compounds have been optimized as potent NAMPT activators. researchgate.net One such compound, 1-[2-(1-methyl-1H-pyrazol-5-yl)- nih.govmdpi.comnih.govtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea (21), demonstrated potent NAMPT activity while having reduced inhibition of cytochrome P450 (CYP) enzymes. researchgate.net The optimization of a prototype NAMPT activator, SBI-0797812, led to the identification of compounds with significantly more potent NAMPT activation and improved oral bioavailability. nih.gov It has been noted that a pyridine-like nitrogen at the 4-position of the urea (B33335) substituent appears to be crucial for NAMPT activation, as the 3-pyridyl analogue acts as a NAMPT inhibitor. nih.gov The binding of these activators is thought to occur in a "rear channel" extending from the NAMPT active site. acs.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a cation channel that acts as a sensor for various noxious stimuli, including heat and capsaicin. nih.gov It is a significant target for the development of pain therapeutics. nih.govuniupo.it

Research has identified 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (A-425619) as a novel and selective TRPV1 receptor antagonist. nih.gov This compound has been shown to block the activation of the TRPV1 channel by vanilloids, heat, and acid. nih.gov The development of TRPV1 antagonists is a promising area of research for managing pain and inflammation associated with various conditions. nih.govnih.gov

Penicillin-Binding Protein 4 (PBP4) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of Penicillin-Binding Protein 4 (PBP4), a crucial enzyme in Staphylococcus aureus. nih.govnih.gov PBP4 plays a significant role in the bacterium's ability to invade cortical bone osteocyte lacuno-canalicular networks (OLCNs), a process central to the development of osteomyelitis. nih.govnih.gov Furthermore, PBP4 is implicated in the modulation of resistance to β-lactam antibiotics in S. aureus. nih.govnih.gov

A high-throughput screening identified the phenyl-urea scaffold as a molecule that targets PBP4. nih.govnih.gov This discovery prompted structure-activity relationship (SAR) studies to develop more potent inhibitors. nih.govnih.gov Research has focused on synthesizing and evaluating analogs of the initial hit compound to enhance binding to PBP4, improve the reversal of antibiotic resistance, and increase the inhibition of PBP4's cell wall transpeptidase activity. nih.govnih.gov The ultimate goal is to develop dual-functional antimicrobial agents that can both prevent osteomyelitis and counteract β-lactam antibiotic resistance. nih.govnih.gov

Complement System Inhibition (C9 Deposition)

Research has identified 1-phenyl-3-(1-phenylethyl)urea derivatives as potent inhibitors of the complement system, specifically targeting C9 deposition. nih.govnih.gov A high-throughput screening initially identified 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a moderate inhibitor. nih.gov Subsequent structural modifications led to the development of highly potent analogs. nih.govnih.gov

One of the most effective compounds, designated as 7l, demonstrated an IC₅₀ value as low as 13 nM. nih.govnih.gov This compound was shown to inhibit C9 deposition through the classical, lectin, and alternative pathways of the complement system. nih.govnih.gov Notably, it did not affect the earlier steps of C3 and C4 deposition. nih.govnih.gov This selectivity suggests a specific mechanism of action on the terminal phase of complement activation.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies on this compound and its analogs have revealed critical insights into the chemical features that govern their biological activities.

For complement system inhibitors, modifications on both the phenyl and phenylethyl moieties of the lead compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, have been extensively explored. nih.gov It was found that the substituent on the left-hand phenyl group is particularly sensitive to changes. nih.gov The introduction of a five- or six-carbon chain at specific positions significantly enhanced inhibitory activity. nih.govnih.gov For instance, replacing the methyl group at the 3-position was well-tolerated, and the size of the substituent at this position had a substantial impact on activity. nih.gov

In the context of antiproliferative agents, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with various substituents on the terminal phenyl group to investigate the influence of electronic and hydrophobic effects. nih.govresearchgate.net Additionally, hydrogen-bondable moieties were introduced to the internal phenyl ring to explore potential enhancements in anticancer activity. researchgate.net Compounds featuring a 4-hydroxymethylpiperidine moiety demonstrated broad-spectrum antiproliferative activity. researchgate.netpreprints.org

For PBP4 inhibitors, SAR studies have been conducted on the phenyl-urea scaffold to identify modifications that enhance binding and inhibitory potency. nih.gov

The design of more potent and selective this compound derivatives is guided by key structural insights gleaned from SAR studies.

For complement inhibitors, a crucial design principle is the introduction of a five- or six-carbon chain, which has been shown to dramatically improve activity. nih.govnih.gov The optimization of substituents on the dimethoxyphenyl moiety is also a key strategy for enhancing potency. nih.gov

In the development of anticancer agents, the introduction of hydrogen-bondable moieties and the strategic placement of substituents with varying electronic and hydrophobic properties on the terminal phenyl ring are important design considerations. nih.govresearchgate.net For instance, derivatives with a 4-hydroxymethylpiperidine moiety have shown significant antiproliferative efficacy. researchgate.netpreprints.org

For PBP4 inhibitors, leveraging in silico docking and modeling has been a valuable tool in guiding the synthesis of analogs with improved binding affinity and inhibitory activity against the target enzyme. nih.gov

A study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors employed a structure-based design approach to synthesize compounds with potent activity against chronic myeloid leukemia (CML) cell lines. nih.gov This highlights the importance of rational design in achieving high potency and selectivity.

In Vitro Biological Evaluation Methodologies

The in vitro biological evaluation of this compound derivatives frequently employs cell-based assays to determine their cytotoxic and antiproliferative effects. A common method utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. mdpi.com This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

In a typical application, cancer cell lines, such as the breast cancer MCF-7 cell line, are treated with the synthesized pyridine-urea compounds. mdpi.com The antiproliferative activity is then assessed, often in comparison to a reference drug like doxorubicin (B1662922) or sorafenib. mdpi.com

For broader screening, compounds may be tested against a large panel of human cancer cell lines, such as the NCI-60 panel, which represents nine different cancer subtypes. nih.gov The sulforhodamine B (SRB) protein assay is another method used to estimate cell viability and growth inhibition in these large-scale screenings. mdpi.com The results are often reported as the percentage of growth inhibition (GI%) or as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. researchgate.netmdpi.com

Interactive Data Table of Research Findings

| Compound Class | Target | Key Findings | Representative Compound(s) | IC₅₀ Values | Reference(s) |

| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | Complement System (C9) | Inhibition of C9 deposition via classical, lectin, and alternative pathways. | 7l | 13 nM | nih.gov, nih.gov |

| Phenyl-urea Derivatives | Penicillin-Binding Protein 4 (PBP4) | Inhibition of PBP4 transpeptidase activity, reversal of β-lactam resistance. | Phenyl-urea 1 (scaffold) | Not specified | nih.gov, nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives | Cancer Cell Lines (e.g., MCF-7, NCI-60) | Broad-spectrum antiproliferative activity. | 5a, 5d | Not specified for all, but potent | nih.gov, researchgate.net, preprints.org |

| Pyridine-urea Derivatives | Breast Cancer Cell Line (MCF-7) | Significant growth inhibitory activity. | 8e, 8n | 0.11 µM and 0.80 µM (72h) | mdpi.com |

| 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea Derivatives | K562 (CML) Cell Line | Potent activity against human chronic myeloid leukemia cells. | 7 | 0.038 µM | nih.gov |

Biochemical Assays for Enzyme/Receptor Activity

The unique structural characteristics of this compound and its derivatives, particularly the urea motif's ability to form hydrogen bonds, have prompted investigation into their interactions with various biological targets. nih.gov The carbonyl oxygen atom of the urea group can act as a proton acceptor, while the two amide nitrogen atoms serve as proton donors, facilitating binding to enzymes and receptors. nih.gov This section details the in vitro biochemical assays used to elucidate the enzyme and receptor activity of these compounds, excluding any human clinical data.

Enzyme Inhibition Assays

Derivatives of this compound have been evaluated for their inhibitory effects on several key enzymes implicated in disease pathways.

Kinase Inhibition:

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar diaryl urea core structure, were synthesized and evaluated for their potential to inhibit BRAF kinase, a protein often mutated in various cancers. nih.gov Molecular docking studies suggested that the urea structure and the pyridine (B92270) nitrogen could form hydrogen bonds with amino acid residues within the BRAF protein, indicating a potential inhibitory interaction. nih.gov

In a study focused on chronic myeloid leukemia (CML), a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were designed as receptor tyrosine kinase inhibitors. nih.gov These compounds were tested for their ability to inhibit the PI3K/Akt signaling pathway. One of the most potent compounds, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (compound 7 in the study), demonstrated significant biological activity, with an IC₅₀ value of 0.038 μM against the K562 human CML cell line. nih.gov A human phospho-kinase array analysis confirmed that this compound exerts its effect by significantly reducing the phosphorylation of proteins in the PI3K/Akt signal pathway. nih.gov

Interactive Data Table: Kinase Inhibition by 1-Phenyl-3-urea Derivatives

| Compound Name | Target Pathway/Enzyme | Assay Type | Key Findings | Reference |

| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | BRAF Kinase | Molecular Docking | Potential hydrogen bonding with BRAF protein residues. | nih.gov |

| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | PI3K/Akt Signaling Pathway | Human Phospho-Kinase Array | Significantly reduced protein phosphorylation. | nih.gov |

α-Glucosidase Inhibition:

In the context of diabetes management, diaryl urea derivatives have been investigated for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov A study on Schiff bases of 1,3-diphenyl urea derivatives, which are structurally related to the subject compound, demonstrated their in vitro anti-diabetic potential by inhibiting α-glucosidase. nih.gov The inhibitory activities varied based on the substitutions on the phenyl rings. For instance, a meta-methyl substituted compound showed significantly more potent inhibition (IC₅₀ = 3.96 ± 0.10 µM) compared to its ortho-substituted counterpart (IC₅₀ = 18.43 ± 0.25 µM). nih.gov

Receptor Binding and Interaction Assays

The interaction of this compound derivatives with specific receptors has also been a subject of investigation.

EP3 Receptor Antagonism:

A series of 3-urea-1-(phenylmethyl)-pyridones were identified as novel antagonists of the prostaglandin (B15479496) E receptor 3 (EP3) through high-throughput screening. nih.gov Subsequent optimization of the initial hit led to the development of potent and selective EP3 receptor antagonists. nih.gov

β-Catenin/BCL9 Interaction Inhibition:

The Wnt/β-catenin signaling pathway is a critical pathway in tumor development. A recent study identified a class of novel urea-containing compounds that target the interaction between β-catenin and B-cell lymphoma 9 (BCL9). nih.gov One of the most potent inhibitors discovered, compound 28 from the study, exhibited a strong affinity for β-catenin with a dissociation constant (Kd) of 82 nM. nih.gov This highlights the potential of urea-based compounds to disrupt protein-protein interactions in key signaling pathways. nih.gov

Interactive Data Table: Receptor Interaction of 1-Phenyl-3-urea Derivatives

| Compound Class/Name | Target Receptor/Protein | Assay Type | Key Findings | Reference |

| 3-urea-1-(phenylmethyl)-pyridones | EP3 Receptor | High-Throughput Screening | Identified as novel and potent antagonists. | nih.gov |

| Compound 28 (a 1-phenylpiperidine (B1584701) urea derivative) | β-Catenin | Not specified | Strong binding affinity with a Kd of 82 nM. | nih.gov |

Materials Science Applications of the 1 Phenyl 3 Pyridin 4 Ylmethyl Urea Scaffold

Corrosion Inhibition Capabilities for Metallic Surfaces (e.g., Mild Steel)

There is currently no published research evaluating the efficacy of 1-Phenyl-3-(pyridin-4-ylmethyl)urea as a corrosion inhibitor for mild steel or other metallic surfaces. Consequently, no data is available for the following areas of investigation:

Electrochemical Evaluation

No studies presenting potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) data for this compound could be located. Such studies would be essential to determine its inhibition efficiency, understand its mechanism (whether anodic, cathodic, or mixed-type), and quantify its effect on the kinetics of corrosion reactions.

Adsorption Behavior and Isotherm Models

Without experimental data, the adsorption behavior of this compound on a metallic surface is unknown. There are no findings to construct adsorption isotherms, such as the Langmuir model, which would be necessary to understand the interaction between the inhibitor molecules and the metal.

Surface Characterization Techniques

No surface analyses using techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), or X-ray Photoelectron Spectroscopy (XPS) have been published for metallic surfaces treated with this compound. This information would be crucial for visually and elementally confirming the formation of a protective film on the metal surface.

Anion Binding and Sensing Applications

The potential for this compound to act as a receptor for anions, a common application for urea-based compounds, has not been explored in the available literature.

Photoresponsive Receptor Systems

There is no evidence of this compound being incorporated into photoresponsive systems for anion sensing. Research in this area would typically involve studying changes in its optical properties (like color or fluorescence) upon binding with an anion, which has not been reported.

Selectivity and Affinity for Anionic Substrates

No studies on the binding constants, selectivity, or affinity of this compound for various anionic substrates have been published. This fundamental data is necessary to assess its potential as a chemical sensor.

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Strategies for Targeted Applications

Future research will likely focus on the strategic derivatization of the 1-phenyl-3-(pyridin-4-ylmethyl)urea core to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. Building on existing knowledge of related diarylurea compounds, several avenues for derivatization can be explored.

One key strategy involves the introduction of various substituents on the terminal phenyl ring. This approach aims to investigate the influence of electronic and hydrophobic effects on the biological activity of the compounds. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target.

Another promising derivatization strategy is the modification of the pyridine (B92270) ring. The nitrogen atom in the pyridine ring can form hydrogen bonds with amino acid residues in target proteins, a feature that can be exploited for enhanced binding affinity. nih.gov Modifications could include the introduction of different substituents on the pyridine ring or even its replacement with other heteroaromatic systems to fine-tune the compound's activity.

Furthermore, the urea (B33335) linkage itself can be a target for modification. While the diarylurea motif is crucial for the activity of many kinase inhibitors, subtle changes, such as N-alkylation or replacement with bioisosteres like thiourea (B124793) or guanidine, could lead to compounds with novel pharmacological profiles.

A particularly fruitful area of investigation has been the introduction of solvent-exposed moieties to the core structure. In a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, the addition of a 4-hydroxymethylpiperidine moiety resulted in broad-spectrum antiproliferative activity. mdpi.com This suggests that similar modifications to the this compound scaffold could enhance its anticancer potential.

| Derivative Type | Example Modification | Potential Impact | Reference |

| Terminal Phenyl Ring Substitution | Introduction of trifluoromethyl or chloro groups | Enhanced antiproliferative activity | nih.gov |

| Pyridine Ring Modification | Introduction of methyl and trifluoroethoxy groups | Potent inhibitory activity against cancer cell lines | nih.gov |

| Urea Linkage Bioisosteres | Replacement with thiourea or guanidine | Altered pharmacokinetic and pharmacodynamic properties | N/A |

| Addition of Solvent-Exposed Moieties | Incorporation of a 4-hydroxymethylpiperidine group | Increased broad-spectrum antiproliferative effects | mdpi.com |

Exploration of Additional Biological Targets and Therapeutic Areas

While much of the research on phenylurea derivatives has centered on their antiproliferative effects, the versatility of the this compound scaffold suggests its potential utility in other therapeutic areas. Future investigations should aim to identify and validate additional biological targets for this class of compounds.

One area of interest is the inhibition of protein kinases beyond those traditionally associated with cancer. For example, p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses, has been a target for pyrazolyl-urea derivatives. mdpi.com Given the structural similarities, it is plausible that this compound analogs could be developed as anti-inflammatory agents.

Another potential therapeutic application lies in the modulation of the complement system. A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent complement inhibitors, suggesting that the phenylurea core could be a starting point for developing treatments for complement-mediated diseases. nih.gov

Furthermore, dual-target ligands based on a phenyl-urea scaffold have been designed to activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), indicating a potential role in the treatment of metabolic disorders like type 2 diabetes. researchgate.net The exploration of this compound derivatives for similar dual-targeting capabilities could open up new therapeutic avenues.

The PI3K/Akt signaling pathway, which is often dysregulated in cancer, is another relevant target. Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have shown potent activity against chronic myeloid leukemia by inhibiting this pathway. nih.gov This highlights the potential for designing this compound analogs that specifically target components of this critical signaling cascade.

| Potential Biological Target | Therapeutic Area | Supporting Evidence from Related Compounds | Reference |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Anti-inflammatory | Pyrazolyl-ureas show inhibitory activity against TNFα production. | mdpi.com |

| Complement System | Complement-mediated diseases | 1-Phenyl-3-(1-phenylethyl)urea derivatives act as potent complement inhibitors. | nih.gov |

| Glucokinase (GK) and PPARγ | Metabolic Disorders (e.g., Type 2 Diabetes) | Phenyl-urea derivatives have been developed as dual-target activators. | researchgate.net |

| PI3K/Akt Signaling Pathway | Cancer | 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives show anti-CML activity via this pathway. | nih.gov |

| BRAF Kinase | Cancer | 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been identified as potential BRAF inhibitors. | nih.govnih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of novel this compound derivatives, the integration of advanced computational and experimental methodologies is crucial. Rational drug design, guided by computational tools, can significantly streamline the development process.

Molecular docking simulations, for instance, can predict the binding modes of newly designed compounds with their target proteins. This was demonstrated in a study where the binding mode of a 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivative to BRAF kinase was simulated to understand the key interactions. nih.gov Such in silico approaches can help prioritize which derivatives to synthesize, saving time and resources.

Structure-activity relationship (SAR) analysis, which correlates the chemical structure of a compound with its biological activity, is another powerful tool. By systematically modifying the this compound scaffold and evaluating the activity of the resulting analogs, researchers can build robust SAR models. These models can then guide the design of more potent and selective compounds. nih.gov

Furthermore, high-throughput screening (HTS) can be employed to rapidly assess the biological activity of large libraries of this compound derivatives against a panel of biological targets. This was the approach that led to the initial discovery of a 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a complement inhibitor. nih.gov

The combination of these computational and experimental techniques will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the development of novel and effective therapeutic agents.

Q & A

What are the optimal synthetic routes for 1-Phenyl-3-(pyridin-4-ylmethyl)urea, and how can reaction conditions be systematically optimized?

Level: Basic

Answer:

The synthesis typically involves coupling a phenyl isocyanate derivative with a pyridinylmethylamine precursor. Key steps include:

- Step 1: Reacting 4-(aminomethyl)pyridine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere.

- Step 2: Stirring the mixture at room temperature for 12–24 hours, followed by solvent removal under reduced pressure.

- Optimization: Yield improvements (e.g., from 23% to 50%) can be achieved by adjusting catalysts (e.g., triethylamine), solvent polarity (DMF vs. THF), and temperature gradients during intermediate formation .

- Validation: Confirm purity via HPLC (>95%) and structural integrity using H/C NMR, ensuring absence of byproducts like bis-urea adducts .

How do structural modifications to the pyridine or phenyl moieties influence the compound’s anticancer activity?

Level: Advanced

Answer:

Structure-activity relationship (SAR) studies reveal:

- Pyridine Substitution: Introducing electron-withdrawing groups (e.g., Cl at the 4-position) enhances binding to kinase targets (e.g., EGFR), as seen in analogs with IC values <1 μM .

- Phenyl Modifications: Methoxy or trifluoromethyl groups at the para position improve solubility but may reduce cellular uptake due to increased hydrophobicity.

- Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets, validated by in vitro antiproliferative assays (NCI-60 panel) .

Contradiction Note: Some studies report reduced activity with bulky substituents, conflicting with hypotheses about enhanced π-π stacking. Resolve via factorial design experiments testing steric vs. electronic effects .

What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Level: Basic

Answer:

- NMR Spectroscopy: H NMR peaks at δ 8.5–8.7 ppm confirm pyridine protons, while urea NH signals appear as broad singlets near δ 6.0–6.5 ppm. C NMR resolves carbonyl carbons at ~155–160 ppm .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]) with <5 ppm error. Fragmentation patterns distinguish regioisomers (e.g., pyridin-3-yl vs. pyridin-4-yl derivatives) .

- X-ray Crystallography: Resolves bond angles (e.g., C–N–C ~120°) and confirms planar urea geometry, critical for modeling target interactions .

How can researchers resolve discrepancies in reported biological activity data for urea derivatives?

Level: Advanced

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 72h). Standardize protocols using CLSI guidelines .

- Solubility Issues: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm compound stability via LC-MS post-assay .

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Meta-analysis of IC values across studies can clarify trends .

What theoretical frameworks guide the design of this compound for targeting kinase inhibitors?

Level: Advanced

Answer:

- Kinase Inhibition Models: The compound’s urea scaffold mimics ATP’s adenine-binding motif, as per pharmacophore models for tyrosine kinase inhibitors (TKIs) .

- DFT Calculations: Predict electrostatic potential maps to optimize hydrogen bonding with kinase hinge regions (e.g., EGFR’s Met793).

- Validation: Compare computed binding energies (ΔG) with experimental K values from surface plasmon resonance (SPR) .

What are the best practices for evaluating the compound’s stability under physiological conditions?

Level: Basic

Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h, monitoring degradation via HPLC. Urea bonds are generally stable, but acidic conditions (pH <3) may cleave the scaffold .

- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Half-life (t) >60 min suggests suitability for in vivo studies .

How can researchers leverage anion-guided synthesis to isolate specific isomers of metal complexes involving this ligand?

Level: Advanced

Answer:

- Anion Selection: Use NO or ClO to template cis-[Co(L)(NALD)], while SO favors trans-isomers due to steric and electronic effects .

- Crystallization: Slow evaporation from DMF/HO yields single crystals suitable for XRD. Confirm isomer purity via H NMR (e.g., distinct pyridyl proton splitting patterns) .

Table 1: Key SAR Insights for Anticancer Activity

| Modification Site | Substituent | Activity Trend (IC) | Reference |

|---|---|---|---|

| Pyridine (Position 4) | –Cl | IC ↓ 50% (vs. –H) | |

| Phenyl (Para) | –OCH | Solubility ↑, Activity ↔ | |

| Urea Linker | –NH vs. –NMe | Bioavailability ↓ (logP ↑) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.